molecular formula C12H9N3 B11899975 5-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-75-6

5-Methyl-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11899975
CAS No.: 1346686-75-6
M. Wt: 195.22 g/mol
InChI Key: GLRXUALIEZAQAJ-UHFFFAOYSA-N
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Description

5-Methyl-[2,3’-bipyridine]-5’-carbonitrile: is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as organic synthesis, pharmaceuticals, and materials science. Bipyridine derivatives are characterized by two pyridine rings connected by a single bond, and the presence of a methyl group and a carbonitrile group in this compound adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis . This method is favored due to its high yield and mild reaction conditions. Other methods include Suzuki coupling and Stille coupling , which also use palladium catalysts and involve the coupling of pyridyl boronic acids or stannanes with halogenated pyridines .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted bipyridine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and biological processes. The nitrogen atoms in the pyridine rings act as donor sites, binding to metal centers and facilitating electron transfer and other chemical transformations .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which influence its chemical reactivity and coordination properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1346686-75-6

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,1H3

InChI Key

GLRXUALIEZAQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC(=C2)C#N

Origin of Product

United States

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